2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde
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Overview
Description
2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde is an organic compound with the molecular formula C14H10BrFO2 and a molecular weight of 309.13 g/mol . It is a derivative of benzaldehyde, featuring bromine, fluorine, and phenylmethoxy substituents on the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde typically involves the bromination and fluorination of a suitable benzaldehyde precursor. One common method includes the following steps:
Fluorination: The fluorine atom is introduced at the 6-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Phenylmethoxy Substitution: The phenylmethoxy group is introduced through a nucleophilic substitution reaction using phenylmethanol and a suitable base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: 2-Bromo-6-fluoro-3-phenylmethoxybenzoic acid.
Reduction: 2-Bromo-6-fluoro-3-phenylmethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The phenylmethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoro-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a phenylmethoxy group.
2-Bromo-6-fluorobenzaldehyde: Lacks the phenylmethoxy group, making it less complex.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a phenylmethoxy group
Uniqueness
2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde is unique due to the presence of the phenylmethoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s potential in various applications, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-bromo-6-fluoro-3-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-14-11(8-17)12(16)6-7-13(14)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAVRWXHWWXERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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